molecular formula C9H19NO2 B15229981 1-(((Tetrahydro-2H-pyran-4-yl)methyl)amino)propan-2-ol

1-(((Tetrahydro-2H-pyran-4-yl)methyl)amino)propan-2-ol

Cat. No.: B15229981
M. Wt: 173.25 g/mol
InChI Key: IKDRJRRPXBJULT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(((Tetrahydro-2H-pyran-4-yl)methyl)amino)propan-2-ol is an organic compound that features a tetrahydropyran ring, a methylamino group, and a propanol moiety. This compound is of interest due to its unique structure, which combines elements of both aliphatic and heterocyclic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(((Tetrahydro-2H-pyran-4-yl)methyl)amino)propan-2-ol typically involves the reaction of tetrahydro-2H-pyran-4-ylmethylamine with propylene oxide under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium hydroxide to facilitate the opening of the epoxide ring and subsequent nucleophilic attack by the amine group.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent reaction conditions and high yield. The use of catalysts and optimized reaction parameters, such as temperature and pressure, can further enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

1-(((Tetrahydro-2H-pyran-4-yl)methyl)amino)propan-2-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form the corresponding amine or alcohol.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide can be used to introduce halogen atoms.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

1-(((Tetrahydro-2H-pyran-4-yl)methyl)amino)propan-2-ol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme-substrate interactions due to its unique structure.

    Medicine: Investigated for potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(((Tetrahydro-2H-pyran-4-yl)methyl)amino)propan-2-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into active sites of enzymes, potentially inhibiting or modifying their activity. The pathways involved may include signal transduction, metabolic processes, or cellular communication.

Comparison with Similar Compounds

Similar Compounds

  • O-(Tetrahydro-2H-pyran-2-yl)hydroxylamine
  • 1-(Tetrahydro-2H-pyran-4-yl)methylamine
  • Tetrahydro-2H-pyran-4-ylmethylamine

Uniqueness

1-(((Tetrahydro-2H-pyran-4-yl)methyl)amino)propan-2-ol is unique due to its combination of a tetrahydropyran ring and a propanol moiety, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications in research and industry.

Properties

Molecular Formula

C9H19NO2

Molecular Weight

173.25 g/mol

IUPAC Name

1-(oxan-4-ylmethylamino)propan-2-ol

InChI

InChI=1S/C9H19NO2/c1-8(11)6-10-7-9-2-4-12-5-3-9/h8-11H,2-7H2,1H3

InChI Key

IKDRJRRPXBJULT-UHFFFAOYSA-N

Canonical SMILES

CC(CNCC1CCOCC1)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.